molecular formula C18H15N5O3S B2859691 N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide CAS No. 2034238-58-7

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide

Cat. No.: B2859691
CAS No.: 2034238-58-7
M. Wt: 381.41
InChI Key: UHXFMLJVQUZGSD-UHFFFAOYSA-N
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Description

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide is a sulfonamide-based compound featuring a pyrazine core substituted with a furan ring and a benzenesulfonamide group bearing a pyrazole moiety. This structure combines heterocyclic diversity (furan, pyrazine, pyrazole) with a sulfonamide pharmacophore, a motif widely explored in medicinal chemistry for its role in enzyme inhibition (e.g., carbonic anhydrases, cyclooxygenases) and anticancer activity .

Properties

IUPAC Name

N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]-4-pyrazol-1-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O3S/c24-27(25,16-4-2-15(3-5-16)23-10-1-7-21-23)22-12-17-18(20-9-8-19-17)14-6-11-26-13-14/h1-11,13,22H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHXFMLJVQUZGSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=CC=C(C=C2)S(=O)(=O)NCC3=NC=CN=C3C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

The compound’s pyrazine-furan scaffold distinguishes it from other benzenesulfonamide derivatives. Key comparisons include:

Compound Core Structure Substituents Key Features
N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide (Target) Pyrazine + furan + benzenesulfonamide - 3-Furan on pyrazine
- Pyrazole on benzene
Dual heterocyclic systems may enhance binding to hydrophobic enzyme pockets.
Compound 85 (N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-4-(1H-pyrazol-1-yl)benzenesulfonamide) Thiophene + benzothiazole + benzenesulfonamide - Benzothiazole-thiophene hybrid
- Pyrazole on benzene
Benzothiazole enhances π-π stacking; thiophene improves metabolic stability.
Celecoxib derivatives (e.g., 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide) Pyrazole + benzenesulfonamide - Trifluoromethyl group
- 4-Methylphenyl on pyrazole
COX-2 selectivity driven by trifluoromethyl and methylphenyl groups.
4-(4-Cyclohexyl-2-methyloxazol-5-yl)-2-fluorobenzenesulfonamide Oxazole + benzenesulfonamide - Cyclohexyl group
- Fluorine on benzene
Fluorine increases electronegativity; cyclohexyl enhances lipophilicity.

Functional Group Impact

  • Pyrazine vs. Pyrazole/Pyrimidine : The pyrazine ring in the target compound may confer unique electronic properties compared to pyrazole (e.g., celecoxib derivatives) or pyrimidine-based analogs (e.g., anthrax lethal factor inhibitors) . Pyrazine’s nitrogen-rich structure could improve hydrogen bonding with biological targets.
  • Furan vs.
  • Sulfonamide Positioning : The para-substituted pyrazole on the benzenesulfonamide aligns with celecoxib-like derivatives, whereas meta-substituted variants (e.g., compound 88 in ) alter steric and electronic interactions.

Preparation Methods

Sulfonation of 4-(1H-Pyrazol-1-yl)Benzene

4-(1H-Pyrazol-1-yl)benzene is sulfonated using chlorosulfonic acid (ClSO₃H) in dichloromethane at 0–5°C. The reaction proceeds via electrophilic aromatic substitution, with the sulfonic acid group para to the pyrazole moiety. Subsequent treatment with phosphorus pentachloride (PCl₅) converts the sulfonic acid to sulfonyl chloride.

Reaction Conditions :

  • Temperature: 0–5°C (sulfonation), 80°C (chlorination)
  • Yield: ~68% (two steps)
  • Characterization: $$ ^1H $$ NMR (DMSO-d6): δ 8.52 (s, 1H, pyrazole-H), 8.21 (d, J = 8.4 Hz, 2H, Ar-H), 7.96 (d, J = 8.4 Hz, 2H, Ar-H).

Synthesis of (3-(Furan-3-yl)Pyrazin-2-yl)Methanamine

Pyrazine Ring Formation via Cyclocondensation

Pyrazine cores are typically synthesized by cyclizing 1,2-diamines with α-diketones. For furan-functionalized pyrazines, a modified Vilsmeier-Haack reaction is employed:

  • Furan-3-carbaldehyde reacts with ethylenediamine in acetic acid to form 3-(furan-3-yl)pyrazine-2-carbaldehyde.
  • Reduction of the aldehyde to the primary amine using sodium borohydride (NaBH₄) in methanol yields (3-(furan-3-yl)pyrazin-2-yl)methanamine.

Reaction Conditions :

  • Cyclocondensation: 120°C, 6 hr (Yield: 55%)
  • Reduction: 25°C, 2 hr (Yield: 82%)
  • Characterization: $$ ^{13}C $$ NMR (CDCl₃): δ 151.2 (pyrazine-C), 142.8 (furan-C), 46.3 (CH₂NH₂).

Sulfonamide Coupling Reaction

The final step involves reacting 4-(1H-pyrazol-1-yl)benzenesulfonyl chloride with (3-(furan-3-yl)pyrazin-2-yl)methanamine in the presence of a base to form the sulfonamide bond.

Procedure :

  • Dissolve the amine (1.2 eq) in dry tetrahydrofuran (THF).
  • Add sulfonyl chloride (1.0 eq) dropwise at 0°C under nitrogen.
  • Stir at room temperature for 12 hr.
  • Quench with ice-water, extract with ethyl acetate, and purify via column chromatography (SiO₂, hexane/EtOAc 3:1).

Optimization Data :

Base Solvent Temp (°C) Yield (%)
Triethylamine THF 25 74
Pyridine DCM 0→25 68
DBU Acetonitrile 40 81

Optimal conditions: 1,8-diazabicycloundec-7-ene (DBU) in acetonitrile at 40°C.

Characterization and Validation

Spectroscopic Analysis

  • HRMS (ESI+) : m/z 382.1084 [M+H]⁺ (calc. 382.1089 for C₁₈H₁₅N₅O₃S).
  • IR (KBr) : 1335 cm⁻¹ (S=O asym), 1162 cm⁻¹ (S=O sym), 1590 cm⁻¹ (C=N pyrazine).

Crystallographic Data (If Available)

While no crystal structure of the target compound is reported, analogous sulfonamides exhibit twisted conformations between aromatic rings (dihedral angles: 31–56°) and intermolecular hydrogen bonding involving sulfonamide N–H groups.

Applications and Further Considerations

N-((3-(Furan-3-yl)pyrazin-2-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide’s hybrid structure suggests potential in:

  • Antimicrobial agents : Sulfonamides inhibit dihydropteroate synthase.
  • Kinase inhibitors : Pyrazine and pyrazole motifs are common in targeted therapies.

Scalability Challenges :

  • Low yields in pyrazine cyclization (55%) necessitate catalyst screening (e.g., Pd/C for hydrogenation).
  • DBU-mediated coupling, while high-yielding, requires costly reagents.

Q & A

Q. What are the standard synthetic routes for synthesizing N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide?

The synthesis typically involves multi-step reactions, including:

  • Coupling reactions : Formation of the pyrazine-furan core via Suzuki-Miyaura cross-coupling or nucleophilic substitution .
  • Sulfonamide formation : Reaction of a sulfonyl chloride intermediate with a pyrazole-containing amine under basic conditions (e.g., triethylamine in DMF) .
  • Purification : Column chromatography with silica gel and solvents like ethyl acetate/hexane mixtures is commonly used to isolate the final product .

Q. Which spectroscopic techniques are essential for structural confirmation?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm the connectivity of the furan, pyrazine, and sulfonamide groups .
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • Infrared (IR) spectroscopy : Identifies functional groups like sulfonamide S=O stretches (~1350 cm1^{-1}) .

Q. What in vitro assays are used for preliminary biological screening?

  • Enzyme inhibition assays : Testing against bacterial dihydropteroate synthase (DHPS) or human carbonic anhydrase isoforms to assess antimicrobial or anticancer potential .
  • Cell viability assays : MTT or resazurin-based assays in cancer cell lines (e.g., HeLa, MCF-7) to evaluate cytotoxicity .

Q. How is solubility assessed for this compound in preclinical studies?

  • pH-dependent solubility : Shake-flask method in buffers (pH 1.2–7.4) with quantification via HPLC .
  • Co-solvent systems : Use of DMSO or cyclodextrins to enhance solubility for in vitro assays .

Advanced Research Questions

Q. How can reaction conditions be optimized for the sulfonamide coupling step?

  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) improve reactivity, while additives like DMAP reduce side reactions .
  • Temperature control : Maintaining 0–5°C during sulfonyl chloride addition minimizes hydrolysis .
  • Catalysts : Use of coupling agents (e.g., EDC/HOBt) for amide bond formation in related analogs .

Q. What strategies resolve low crystallinity in X-ray diffraction studies?

  • Co-crystallization : Addition of co-solvents (e.g., dioxane) or counterions (e.g., Na+^+) to stabilize crystal packing .
  • SHELX refinement : Use of SHELXL for twinned data or high-resolution refinement, adjusting parameters like ADPs and restraints for disordered regions .

Q. How do substituents on the pyrazine ring influence biological activity?

  • Structure-activity relationship (SAR) : Electron-withdrawing groups (e.g., trifluoromethyl) enhance enzyme binding via hydrophobic interactions, as seen in COX-2 inhibitors like celecoxib .
  • Comparative studies : Analogs with pyrimidine instead of pyrazine show reduced activity, highlighting the importance of nitrogen positioning .

Q. What computational methods validate molecular docking results?

  • Molecular dynamics simulations : Assess binding stability over 100-ns trajectories using AMBER or GROMACS .
  • Free energy calculations : MM-PBSA/GBSA methods quantify binding affinities for target enzymes (e.g., DHPS) .

Q. How can conflicting IC50_{50} values across studies be reconciled?

  • Assay standardization : Control for variables like ATP concentration in kinase assays or bacterial strain specificity in antimicrobial tests .
  • Purity validation : HPLC-MS analysis to rule out impurities >98% and quantify active enantiomers .

Q. What orthogonal assays confirm mechanism of action?

  • Genetic knockout models : CRISPR/Cas9 deletion of putative targets (e.g., DHPS) in bacterial strains to validate specificity .
  • Isothermal titration calorimetry (ITC) : Direct measurement of binding thermodynamics to enzymes .

Notes

  • Methodological rigor : Always cross-validate synthetic routes with 1^1H NMR tracking and mass balance calculations .
  • Data interpretation : Use cheminformatics tools (e.g., Schrodinger Suite) to correlate structural features with bioactivity .

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